Callyspongin B
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Overview
Description
Callyspongin B is a bioactive compound isolated from the marine sponge Callyspongia truncata. It belongs to the class of polyacetylene sulfates and has the molecular formula C23H24O5S. This compound has garnered significant interest due to its unique chemical structure and diverse biological activities, including antifouling, cytotoxic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Callyspongin B involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the polyacetylene chain, followed by sulfation using reagents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Callyspongin B undergoes various chemical reactions, including:
Oxidation: The polyacetylene backbone can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the polyacetylene chain into saturated hydrocarbons.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Callyspongin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying polyacetylene chemistry and sulfate group reactivity.
Biology: Its bioactive properties make it a valuable tool for studying marine chemical ecology and the interactions between marine organisms.
Medicine: this compound has shown potential as an anticancer agent due to its cytotoxic effects on cancer cell lines. .
Mechanism of Action
Callyspongin B exerts its effects through several mechanisms:
Cytotoxicity: It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways.
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Antifouling Activity: It inhibits the settlement and growth of marine fouling organisms by interfering with their cellular processes
Comparison with Similar Compounds
Similar Compounds
Callyspongin A: Another polyacetylene sulfate isolated from the same sponge species, with similar biological activities but different structural features.
Polyacetylene Derivatives: Other polyacetylene compounds with varying degrees of sulfation and different biological activities.
Marine Natural Products: Various other bioactive compounds isolated from marine sponges, such as terpenoids, steroids, and alkaloids.
Uniqueness
Callyspongin B is unique due to its specific combination of a polyacetylene backbone and a sulfate group, which imparts distinct biological activities. Its antifouling properties, in particular, make it a promising candidate for environmentally friendly marine coatings .
Properties
CAS No. |
184099-54-5 |
---|---|
Molecular Formula |
C23H23NaO5S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
sodium;(2R,14Z,20Z)-1-sulfooxytricosa-14,20-dien-3,5,10,12,22-pentayn-2-olate |
InChI |
InChI=1S/C23H23O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)22-28-29(25,26)27;/h1,3-4,9-10,23H,5-8,15-17,22H2,(H,25,26,27);/q-1;+1/b4-3-,10-9-;/t23-;/m1./s1 |
InChI Key |
VWURMZMUMYGYLW-KIIKPUNRSA-N |
Isomeric SMILES |
C#C/C=C\CCCC/C=C\C#CC#CCCCC#CC#C[C@H](COS(=O)(=O)O)[O-].[Na+] |
Canonical SMILES |
C#CC=CCCCCC=CC#CC#CCCCC#CC#CC(COS(=O)(=O)O)[O-].[Na+] |
Origin of Product |
United States |
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